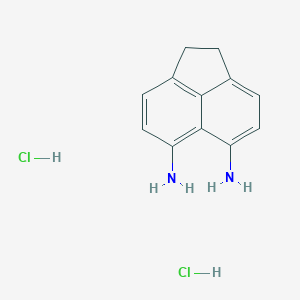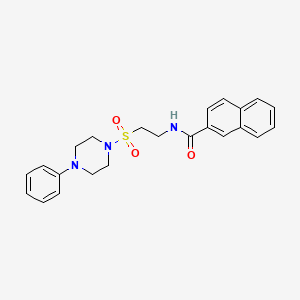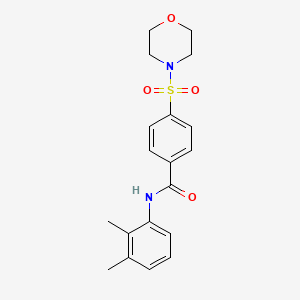
N-(Cyclopentyl)-1-(4-chlorphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a cyclopentyl group, a pyridinyl group, and a 1,2,3-triazole group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthesis process and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and pyridinyl groups could potentially make the compound relatively non-polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische (NLO) Eigenschaften
Die Struktur der Verbindung deutet auf mögliche Anwendungen im Bereich der nichtlinearen Optik hin. Nichtlineare optische Materialien sind entscheidend für verschiedene Anwendungen, darunter optische Schaltung, optische Logik, Speichereinrichtungen und Signalverarbeitung. Das Vorhandensein eines Pyridinrings und einer Triazolgruppe könnte zu delokalisierten π-Elektronen beitragen, die für einen einfachen Ladungstransfer und starke NLO-Koeffizienten unerlässlich sind. Dies macht es zu einem Kandidaten für die Verbesserung des elektrooptischen Pockels-Effekts und der zweiten Harmonischen-Erzeugung in NLO-Geräten .
Herstellung optoelektronischer Bauelemente
Aufgrund seiner signifikanten elektrooptischen Eigenschaften könnte diese Verbindung bei der Herstellung optoelektronischer Bauelemente verwendet werden. Die optimierte Molekülgeometrie im Grundzustand und die hohe statische und dynamische Polarisierbarkeit deuten darauf hin, dass sie überlegene Eigenschaften für die Bauelementherstellung bieten könnte und möglicherweise Standardmaterialien wie Harnstoff in Bezug auf die Werte der zweiten und dritten Harmonischen-Erzeugung übertrifft .
Antivirale Aktivität
Sulfonamidderivate, die Strukturen ähnlich der gegebenen Verbindung umfassen, wurden als antiviral wirksam beschrieben. Dies legt nahe, dass die Verbindung synthetisiert und auf ihre Wirksamkeit gegen verschiedene Viren getestet werden könnte, was zur Entwicklung neuer antiviraler Medikamente beiträgt .
Landwirtschaftliche Biotechnik
Die potentiellen antiviralen Eigenschaften der Verbindung erstrecken sich auch auf landwirtschaftliche Anwendungen. Sie könnte als grünes Pestizid oder als Teil landwirtschaftlicher Biotechnologie-Bemühungen zur Bekämpfung von Viruskrankheiten bei Pflanzen untersucht werden, um so den Ernteertrag und die Nachhaltigkeit zu verbessern .
Wirkmechanismus
Target of Action
The compound “1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of triazoles and pyridines . Compounds in these classes are known to interact with a wide range of biological targets, including various enzymes and receptors. For example, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Mode of Action
The interaction of “1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” with its targets could lead to changes in the function of these targets, potentially altering cellular processes. For instance, if this compound were to inhibit an enzyme, it could prevent the enzyme from catalyzing its usual reactions, leading to changes in the levels of certain metabolites .
Biochemical Pathways
Depending on the specific targets of “1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide”, various biochemical pathways could be affected. For example, if this compound were to inhibit an enzyme involved in a particular metabolic pathway, it could disrupt the normal flow of that pathway, leading to changes in the levels of the pathway’s products and intermediates .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” would determine its bioavailability and overall pharmacokinetics. These properties could be influenced by various factors, including the compound’s chemical structure, its interactions with various proteins and enzymes, and the characteristics of the biological matrices it encounters .
Result of Action
The molecular and cellular effects of “1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling and gene expression .
Action Environment
Environmental factors could influence the action, efficacy, and stability of “1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide”. These factors could include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the characteristics of the biological matrices in which the compound is present .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission . Additionally, 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to interact with various proteins involved in oxidative stress pathways, potentially modulating the levels of reactive oxygen species and influencing cellular redox states .
Cellular Effects
The effects of 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of enzymes like acetylcholinesterase and proteins involved in redox reactions, the compound can alter gene expression and cellular metabolism. For instance, the inhibition of acetylcholinesterase can lead to changes in neurotransmitter levels, affecting neuronal function and potentially leading to neuroprotective effects . Moreover, the compound’s interaction with oxidative stress pathways can impact the expression of genes involved in antioxidant defense, thereby influencing cellular responses to oxidative damage .
Molecular Mechanism
At the molecular level, 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its neuroprotective properties. Additionally, the compound can modulate the activity of proteins involved in oxidative stress by interacting with their active sites or altering their expression levels. These interactions can lead to changes in the cellular redox state and influence the overall metabolic balance within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can exert sustained effects on cellular function, particularly in terms of modulating oxidative stress and acetylcholinesterase activity . These effects are consistent over time, suggesting that the compound maintains its biochemical activity in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been observed to exert neuroprotective effects by inhibiting acetylcholinesterase and modulating oxidative stress pathways . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and oxidative damage. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overproduction of reactive oxygen species, leading to cellular damage and impaired function .
Metabolic Pathways
1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism and oxidative stress. The compound’s inhibition of acetylcholinesterase affects the breakdown of acetylcholine, leading to altered neurotransmitter levels and signaling . Additionally, the compound interacts with enzymes involved in redox reactions, influencing the production and scavenging of reactive oxygen species. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to acetylcholinesterase and other proteins involved in oxidative stress pathways, influencing its localization and accumulation within cells . These interactions can affect the compound’s distribution and its overall biochemical activity.
Subcellular Localization
The subcellular localization of 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is primarily determined by its interactions with specific biomolecules. The compound has been observed to localize within the cytoplasm and the endoplasmic reticulum, where it interacts with acetylcholinesterase and proteins involved in oxidative stress . These interactions can influence the compound’s activity and function, as well as its effects on cellular processes.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-14-7-9-16(10-8-14)25-18(13-4-3-11-21-12-13)17(23-24-25)19(26)22-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDHNGUFHNDYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2559243.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)



![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559250.png)
![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)
![3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2559252.png)


![2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2559263.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)
